

# Zimmer Biomet Holdings (ZBH) Product Pipeline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ZBH      |           |
| Cat. No.:            | B1193767 | Get Quote |

Warsaw, Indiana - Zimmer Biomet Holdings (**ZBH**) is a global leader in musculoskeletal healthcare, consistently driving innovation across its comprehensive portfolio of orthopedic reconstructive products, sports medicine, biologics, extremities, and trauma products. The company's research and development efforts are centered on addressing unmet clinical needs and improving patient outcomes. This technical guide provides an in-depth overview of the **ZBH** product pipeline, focusing on key products in development, their technological underpinnings, and available clinical data.

# Core Pipeline Focus: Orthopedics and Integrated Technologies

Zimmer Biomet's product pipeline is robust, with a primary concentration on orthopedic diseases.[1] The company is actively developing 25 products spanning Orthopedic Devices, In Vitro Diagnostics, and Digital Health markets.[1] A significant strategic direction is the integration of robotic and digital technologies to enhance surgical precision and patient-specific care.

### **Key Pipeline Products and Technologies**

The **ZBH** pipeline features a range of innovative products at various stages of development and commercialization. Below is a summary of the most prominent initiatives.



## Iodine-Treated Total Hip Replacement System (iTaperloc® Complete and iG7™ Hip System)

A groundbreaking development in the fight against periprosthetic joint infections (PJI), Zimmer Biomet has developed an iodine-treated total hip replacement system. This technology, which has received Breakthrough Device Designation from the U.S. Food and Drug Administration (FDA) and approval from Japan's Pharmaceutical and Medical Devices Agency (PMDA), integrates a controlled-release iodine surface treatment into the iTaperloc® Complete and iG7™ Hip Systems.[2][3][4][5][6] The iodine technology is designed to inhibit bacterial adhesion on the implant surface, a critical factor in preventing PJI.[3][4]

Mechanism of Action: The implant surface is treated to create a layer that releases a controlled amount of iodine over time. Iodine is a well-established biocompatible antiseptic with a broad spectrum of antimicrobial activity. A key advantage of this approach is that it does not contribute to antibiotic resistance.[3]

Below is a diagram illustrating the proposed mechanism of the iodine-coated implant.



Click to download full resolution via product page

Mechanism of the iodine-coated implant.

Clinical Data Summary: While detailed clinical trial data is emerging, a prospective study on iodine-supported titanium implants for preventing and treating surgical site infections in compromised hosts showed promising results. The study, involving 222 patients, reported that infection was cured in all 64 patients with active infections, and only three acute infections occurred in the 158 patients receiving preventive therapy, all of whom recovered without implant removal.



| Product                                          | Technology                | Development<br>Stage                        | Regulatory<br>Status                                            | Key Features                                                                          |
|--------------------------------------------------|---------------------------|---------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------|
| iTaperloc®<br>Complete and<br>iG7™ Hip<br>System | lodine-Treated<br>Surface | Post-market<br>(Japan), Pre-<br>market (US) | PMDA Approved (Japan), FDA Breakthrough Device Designation (US) | Controlled-<br>release iodine to<br>inhibit bacterial<br>adhesion and<br>prevent PJI. |

### Monogram Technologies Acquisition and Robotic-Assisted Surgery

Zimmer Biomet has strategically acquired Monogram Technologies, an Al-driven orthopedic robotics company.[2][4] This acquisition is set to significantly enhance **ZBH**'s capabilities in robotic-assisted surgery. Monogram's key technology is a next-generation, autonomous surgical robotic system. A knee replacement system from this platform is anticipated to be commercialized by early 2027.[2][4]

Technological Advancement: The Monogram system is designed to be an autonomous, saw-based robot, a potential leap forward from current robotic-assisted technologies.[3] The goal is to improve surgical accuracy, efficiency, and patient outcomes through Al-driven planning and execution. The development cycle for this medical device includes rigorous verification and validation phases to ensure safety and efficacy before clinical use.[3]

The development workflow for the Monogram robotic system can be visualized as follows:





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. massdevice.com [massdevice.com]
- 2. youtube.com [youtube.com]
- 3. Monogram Orthopaedics completes development phase of surgical robotic system -TipRanks.com [tipranks.com]
- 4. investing.com [investing.com]
- 5. Zimmer Biomet Receives FDA Breakthrough Device Designation | ZBH Stock News [stocktitan.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Zimmer Biomet Holdings (ZBH) Product Pipeline: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1193767#what-is-the-zbh-product-pipeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com